5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been found to interact with various targets, including the corticotropin growth factor receptor and cholecystokinin hormones . These targets play crucial roles in various biological processes, including the regulation of the central nervous system, inflammation, tumor growth, cardiovascular function, and bacterial diseases .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some pyrazolo[3,4-b]pyridine derivatives have been found to act as inhibitors of Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to the central nervous system, inflammation, tumor growth, cardiovascular function, and bacterial diseases .
Result of Action
Similar compounds have been found to have a wide range of pharmacological properties, including antiviral, antiproliferative, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated pyrazoles, which can further undergo additional modifications to yield a wide range of functionalized compounds .
Scientific Research Applications
5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
5-amino-1-(3,4-dimethylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-3-4-9(5-8(7)2)15-11(13)10(6-14-15)12(16)17/h3-6H,13H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZHCWYOFHBCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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